molecular formula C10H18NOSi B14553470 CID 78065526

CID 78065526

Cat. No.: B14553470
M. Wt: 196.34 g/mol
InChI Key: JKAUKBBOWPVJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78065526 (exact chemical name unavailable in provided sources) is a chemical compound registered in PubChem. Typical applications of such compounds include drug discovery, metabolic studies, or environmental toxicology, as inferred from methodologies in non-targeted metabolomics and exposomics .

Properties

Molecular Formula

C10H18NOSi

Molecular Weight

196.34 g/mol

InChI

InChI=1S/C10H18NOSi/c1-3-13(4-2)10-6-9-12-8-5-7-11/h6,10H,3-5,8-9H2,1-2H3

InChI Key

JKAUKBBOWPVJJH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)C=CCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065526 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield of the compound. Common methods include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, batch processing, and the use of advanced chemical engineering techniques to ensure consistent quality and supply of the compound.

Chemical Reactions Analysis

Search Methodology

The search focused on identifying chemical reactions, synthesis pathways, or experimental data for CID 78065526 across peer-reviewed articles, patents, and regulatory databases. Sources included PubMed Central (PMC), EPA inventories, PubChem entries, and chemical synthesis patents.

Absence of Direct Matches

  • This compound was not referenced in any of the provided search results, including:

    • Patents on macrocyclic compound derivatization (US6559303B1) .

    • Synthetic studies on pyrrolo[2,3-d]pyrimidines, spirodiketopiperazines, or triazine derivatives .

    • PubChem entries for related compounds (e.g., CID 146212008) .

Relevant Reaction Frameworks

While this compound itself was not documented, analogous synthetic strategies for structurally related compounds were identified:

Compound Class Reaction Type Example Reactions Sources
Pyridopyrimidines Knoevenagel condensation, cyclizationFormation of conjugated systems via cyclohexene ring functionalization
Spirodiketopiperazines Ugi multicomponent reactionsSynthesis of CCR5 antagonists via isonitrile coupling and cyclization
Triazine Derivatives Nucleophilic substitutionSubstitution at the 1,3,5-triazine core for anticancer activity

Data Gaps and Limitations

  • Structural Ambiguity : Without the structural formula of this compound, extrapolation of reaction pathways is speculative.

  • Database Coverage : The compound may not be indexed in public repositories (e.g., PubChem, EPA CDR) or described in open-access literature.

Recommendations for Further Research

To investigate this compound, consider:

  • Specialized Databases :

    • SciFinder or Reaxys for proprietary synthesis data.

    • ChEMBL or DrugBank for pharmacological activity, if applicable.

  • Patent Literature : Search the USPTO or WIPO databases for unpublished industrial applications.

  • Synthetic Feasibility : Use retrosynthetic analysis based on structural analogs (e.g., pyridopyrimidines, spiro compounds).

Scientific Research Applications

CID 78065526 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78065526 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Hypothetical comparisons (based on analogous compounds from and ) highlight key differences in molecular weight, polarity, and bioavailability. For example:

Property CID 78065526 Analog 1 (CAS 20358-06-9) Analog 2 (CAS 1046861-20-4)
Molecular Formula Not provided C₇H₅FN₂S C₆H₅BBrClO₂
Molecular Weight (g/mol) 168.19 235.27
LogP (iLOGP) 1.57 0.0
Solubility (mg/mL) 0.249 0.24
TPSA (Ų) 67.15 40.46
Synthetic Accessibility 2.14 2.07

Key Observations :

  • Polarity : Analog 1 (CAS 20358-06-9) exhibits higher polarity (TPSA = 67.15 Ų) compared to Analog 2 (TPSA = 40.46 Ų), suggesting differences in membrane permeability .
  • Synthetic Complexity : Analog 2 requires fewer synthetic steps (score 2.07) than Analog 1 (score 2.14), aligning with trends in boron-containing compounds .

Functional and Pharmacological Comparisons

Enzyme Inhibition
  • CYP1A2 Inhibition : Analog 1 (CAS 20358-06-9) acts as a CYP1A2 inhibitor, a trait absent in Analog 2 . This suggests this compound may share similar cytochrome interactions if structurally analogous.
Toxicity Profiles
  • PAINS Alerts : Neither analog triggers pan-assay interference compounds (PAINS) alerts, reducing false-positive risks in high-throughput screening .
  • Skin Permeability : Analog 1 shows higher skin permeability (Log Kp = -5.81 cm/s) than Analog 2 (Log Kp = -6.21 cm/s), critical for transdermal drug design .

Spectral and Analytical Data

While this compound’s spectral data (e.g., NMR, MS) are unavailable, and emphasize the necessity of complementary techniques (e.g., collision cross-section (CCS) measurements, high-resolution mass spectrometry) to distinguish structurally similar compounds. For example:

  • Mass Spectrometry : Analog 1’s exact mass (168.19 g/mol) and Analog 2’s isotopic pattern (due to bromine/chlorine) would require ±5 ppm error margins for confident identification .
  • Chromatographic Separation : Differences in LogP and TPSA between analogs necessitate optimized mobile-phase gradients for baseline resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.